Spiro[5.5]undecane-3,9-dicarboxylic acid
Description
Spiro[5.5]undecane-3,9-dicarboxylic acid is a bicyclic compound characterized by two fused cyclohexane rings forming a spiro junction at the 3,9-positions. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science. The compound is synthesized via Strecker synthesis followed by cyclization of intermediate carboxylic acid derivatives (e.g., compounds 4a–f) under mild acidic conditions, yielding spirocyclic diketopiperazines (e.g., 5d–f) with yields up to 85% .
The spirocyclic framework enhances metabolic stability by restricting conformational flexibility, thereby prolonging bioavailability .
Properties
IUPAC Name |
spiro[5.5]undecane-3,9-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c14-11(15)9-1-5-13(6-2-9)7-3-10(4-8-13)12(16)17/h9-10H,1-8H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUMYGCUBVVMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane-3,9-dicarboxylic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and decarboxylation, to yield the desired spirocyclic product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Decarboxylation
The compound undergoes thermal or acid-catalyzed decarboxylation to form simpler spirocyclic structures. For example:
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Acid-Catalyzed Decarboxylation : Heating in acidic media (e.g., 50% phosphoric acid at 110°C for 30 hours) removes one or both carboxylic acid groups, yielding intermediates like 3,9-diazaspiro[5.5]undecane derivatives .
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Selectivity : Controlled pH adjustments during hydrolysis allow selective decarboxylation, preserving one carboxylic acid group if desired .
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 50% H₃PO₄, 110°C, 30 hrs | Spiro[5.5]undecane-3-carboxylic acid | 64% | |
| HCl, reflux, 16 hrs | 3,9-Diazaspiro[5.5]undecane | 73% |
Esterification and Amidation
The carboxylic acid groups react with alcohols or amines to form esters or amides, respectively:
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Esterification : Treatment with ethanol and sulfuric acid produces diethyl esters, while vinyl chloroformate introduces ethoxycarbonyl groups .
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Amidation : Coupling with amines (e.g., benzylamine) using carbodiimide reagents forms diamides, useful in polymer chemistry .
Example Reaction :
Reduction Reactions
The dicarboxylic acid is reduced to diols or diamines under specific conditions:
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LiAlH₄ Reduction : Converts ester derivatives (e.g., diethyl ester) to primary alcohols, yielding spiro[5.5]undecane-3,9-diol .
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen removes protecting groups like benzyl or ethoxycarbonyl .
Key Steps from Patents :
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9-Benzyl-3,9-diaza derivatives are hydrogenolyzed to free amines using 10% Pd/C at 50 psi H₂ .
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LiAlH₄ reduces carbodiimide intermediates to diamines in anhydrous tetrahydrofuran (73% yield) .
Protection/Deprotection Strategies
Temporary protection of carboxylic acids or amines facilitates selective reactions:
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Boc Protection : Reacting with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane introduces tert-butoxycarbonyl groups .
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Benzyl Removal : Hydrogenolysis cleaves benzyl groups without affecting the spiro core .
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form polycyclic systems:
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Michael Addition : Reacts with diarylideneacetones in the presence of dimedone to generate trione derivatives .
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Spiroannulation : Acid-catalyzed cyclization of intermediates creates fused ring systems .
Salt and Complex Formation
The dicarboxylic acid forms stable salts with bases (e.g., NaOH) and chelates with metals like Cu²⁺ or Fe³⁺, enhancing solubility for pharmaceutical applications .
Scientific Research Applications
Materials Science
Polymer Compositions : Spiro[5.5]undecane-3,9-dicarboxylic acid is utilized in the synthesis of polyester compositions, enhancing material properties such as thermal stability and mechanical strength. These polymers often exhibit improved flame retardancy due to the spiro structure, which contributes to their intumescent behavior when exposed to heat .
Structural Versatility : The compound's unique structure allows it to be incorporated into various polymer matrices, leading to materials with tailored properties for specific applications in coatings, adhesives, and composites .
Synthetic Applications
Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions, including Robinson annelation and subsequent hydrogenation techniques. These methods yield high-purity products suitable for further functionalization and application in diverse chemical contexts .
Case Studies
- Alkynylation/Dearomatizative Cyclization : A study reported the synthesis of spiro[5.5]undecanes through alkynylation reactions facilitated by zinc reagents, demonstrating the versatility of this compound in synthetic organic chemistry applications .
- Polyester Compositions : Research into polyester compositions incorporating spiro-glycol derivatives highlighted the enhanced thermal stability and mechanical properties imparted by spiro structures, showcasing their utility in industrial applications .
Mechanism of Action
The mechanism of action of spiro[5.5]undecane-3,9-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Spiro[4.5]decane-2-carboxylic Acid (12a)
Spiro[4.6]undecane-2-carboxylic Acid (12b)
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (6m–x)
- Structure : Incorporates nitrogen atoms at 1,4-positions, forming diketopiperazine moieties.
- Activity : Superior anticonvulsant profiles (ED₅₀: 15–30 mg/kg in rodent models) due to dual hydrogen-bonding interactions with neuronal targets .
- Synthesis Yield : 60–85% via alkylation/aralkylation of intermediates .
Industrial and Materials Science Analogues
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione
- Structure : Phosphorus-containing spiro compound with chloro and oxa groups.
- Application : Flame-retardant intermediate; enhances polymer stability via P=O and P–Cl bond interactions.
- Crystallography : Orthorhombic crystal system (a=6.063 Å, b=12.738 Å, c=13.434 Å) with chair-conformation cyclohexane rings .
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanoic Acid
- Structure: Ether-linked spiro compound with propanoic acid substituents.
- Application : Precursor for urethane acrylates in coatings and adhesives; improves thermal resistance .
Data Tables
Table 1: Comparative Analysis of Spirocyclic Anticonvulsants
Table 2: Physicochemical Properties of Industrial Analogues
Key Research Findings
- Anticonvulsant Efficacy : this compound derivatives exhibit enhanced activity due to their rigid, planar conformation, which optimizes binding to voltage-gated sodium channels .
- Synthetic Flexibility : Alkylation at the 4-position (e.g., methyl bromoacetate) introduces ester groups, improving blood-brain barrier permeability .
- Industrial Utility: Phosphorus- and ether-containing analogues demonstrate that minor structural modifications drastically alter application scope, highlighting the versatility of spiro scaffolds .
Biological Activity
Spiro[5.5]undecane-3,9-dicarboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to present a comprehensive overview.
Chemical Structure and Synthesis
The molecular structure of this compound features a spiro framework that contributes to its unique physicochemical properties. The synthesis of this compound has been explored through various methods, including the use of N-benzyl piperidine-4-ketone and ethyl cyanoacetate as starting materials, leading to improved yields and milder reaction conditions compared to previous methods .
Antithrombotic Properties
One of the notable biological activities of this compound is its potential as a non-peptide glycoprotein antagonist. Research indicates that compounds with similar structures can inhibit platelet aggregation, suggesting a role in antithrombotic therapy. For instance, studies have shown that modifications of the spiro structure can enhance its efficacy in preventing thrombosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as asthma and other inflammatory diseases. The mechanism involves interaction with CCR8 receptors, which are implicated in inflammatory responses .
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of spiro[5.5]undecane derivatives has revealed promising results against various cancer cell lines. The structural modifications around the spiro core can significantly influence the compound's activity against tumors, with certain derivatives exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .
Study 1: Antithrombotic Activity
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that spiro[5.5]undecane derivatives exhibited significant antithrombotic activity in vitro. The study involved testing various analogs for their ability to inhibit thrombin-induced platelet aggregation, with some compounds showing IC50 values in the low micromolar range.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of this compound analogs on murine models of asthma. Results indicated a reduction in airway hyperresponsiveness and mucus production, suggesting that these compounds could serve as effective treatments for allergic inflammation.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[5.5]undecane-3,9-dicarboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodology : Derivatives are synthesized via acid-catalyzed condensation of diols (e.g., pentaerythritol) with aldehydes or ketones. For example, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)diphenol is synthesized from p-hydroxybenzaldehyde and pentaerythritol using paratoluenesulfonic acid (APTS) as a catalyst . Microwave-assisted synthesis can reduce reaction times for glycol derivatives . Purification typically involves recrystallization or column chromatography. Optimization includes adjusting catalyst concentration (0.5–2.0 mol%) and solvent polarity to improve yields (reported up to 85% in optimized cases) .
Q. How can the conformational and structural properties of spiro compounds be analyzed experimentally?
- Methodology :
- NMR Spectroscopy : Axial and equatorial proton environments produce distinct signals (e.g., δ 1.5–2.0 ppm for axial protons vs. δ 3.0–4.0 ppm for equatorial protons in spiro ethers) .
- X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for structure refinement. For example, chair conformations in spiro heterocycles are confirmed via X-ray data .
- Computational Modeling : Density functional theory (DFT) can predict stable conformers, validated against experimental data .
Q. What role do spiro compounds play in polymer stabilization, and how are their efficacy parameters measured?
- Methodology : Spiro derivatives like hindered amine light stabilizers (HALS) are incorporated into polymers (e.g., polyolefins) at 0.1–2.0 wt%. Efficacy is assessed via:
- Accelerated Weathering Tests : ASTM G155 cycles measure UV resistance.
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., ADK STAB LA-63P shows <5% weight loss at 300°C) .
- Melt Flow Index (MFI) : Evaluates processing stability under high temperatures .
Advanced Research Questions
Q. How can SHELX programs be applied to resolve crystallographic phase problems in spiro compound analysis?
- Methodology : SHELXD (direct methods) and SHELXE (density modification) enable experimental phasing for high-resolution (<1.2 Å) or twinned crystals. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines. Key steps include:
- Data collection at synchrotron sources (λ = 0.7–1.0 Å).
- Twin-law identification for non-merohedral twinning .
- Validation via Rfree (<0.25) and Ramachandran outliers (<0.5%) .
Q. How can contradictions in migration/safety data for spiro-based food-contact materials be addressed?
- Methodology :
- Migration Studies : Simulant testing (e.g., 10% ethanol for aqueous foods) under EU Regulation 10/2011 conditions.
- Toxicokinetic Modeling : EFSA guidelines assess acceptable daily intake (ADI) thresholds. For example, 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol derivatives showed <0.05 mg/kg/day migration in FCMs .
- Contradiction Resolution : Cross-validate HPLC-UV and LC-MS data to resolve false positives/negatives .
Q. What strategies are effective in designing spiro derivatives for targeted applications (e.g., nitroxide radicals or epoxy resins)?
- Methodology :
- Functional Group Engineering : Introduce vinyl groups (e.g., 3,9-divinyl derivatives) for epoxy crosslinking .
- Radical Stability : Spirocyclic nitroxides (e.g., DOXYL-type) are synthesized via two-stage oxidation of spiro[5.5]undecane-3,9-dione precursors, with EPR spectroscopy confirming radical persistence (>6 months under inert gas) .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (Hammett σ values) with antioxidant efficacy in polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
